Cas no 2034290-10-1 (1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide)
![1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034290-10-1x500.png)
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide
- 2034290-10-1
- 1-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide
- 1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- AKOS026695214
- F6525-2723
-
- Inchi: 1S/C15H18N6O2S/c1-12-8-14(13-4-3-5-16-9-13)19-21(12)7-6-18-24(22,23)15-10-20(2)11-17-15/h3-5,8-11,18H,6-7H2,1-2H3
- InChI Key: JOIKIEJVBZEHGY-UHFFFAOYSA-N
- SMILES: S(C1=CN(C)C=N1)(NCCN1C(C)=CC(C2C=NC=CC=2)=N1)(=O)=O
Computed Properties
- Exact Mass: 346.12119501g/mol
- Monoisotopic Mass: 346.12119501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 103Ų
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-2723-25mg |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-2723-2μmol |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6525-2723-1mg |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6525-2723-10mg |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-2723-15mg |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-2723-5mg |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-2723-2mg |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6525-2723-3mg |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-2723-20mg |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-2723-20μmol |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide |
2034290-10-1 | 20μmol |
$79.0 | 2023-09-08 |
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide Related Literature
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on 1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide
Introduction to 1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide (CAS No. 2034290-10-1)
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide, identified by its CAS number 2034290-10-1, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.
The molecular structure of 1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide incorporates several key pharmacophoric elements that contribute to its potential therapeutic applications. The presence of an imidazole ring, combined with a sulfonamide moiety, suggests possible interactions with biological targets such as enzymes and receptors. Furthermore, the substitution pattern around the pyrazole and pyridine rings introduces additional functional groups that can modulate the compound's bioactivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide with various biological targets. These studies have highlighted its potential as an inhibitor of certain kinases and other enzymes implicated in diseases such as cancer and inflammation. The sulfonamide group, in particular, has been shown to enhance binding affinity through hydrogen bonding interactions with key residues in the target proteins.
In vitro studies have demonstrated that 1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide exhibits notable activity against several cancer cell lines. The compound's ability to disrupt critical signaling pathways involved in cell proliferation and survival has been particularly intriguing. Additionally, its interaction with microtubule dynamics has been investigated, suggesting potential applications in the development of novel anti-cancer agents.
The synthesis of 1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for further study. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have been employed to obtain high-purity samples.
The pharmacokinetic properties of 1-methyl-N-{2-[5-methyl-3-(pyridin-3-y]]ethyl]-}]-imidazole -4-sulfonamide are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that the compound exhibits reasonable oral bioavailability and metabolic stability, which are favorable characteristics for a drug candidate.
The safety profile of 1-methyl-N-{2-[5-methyl -3-(pyridin -3 - yl ) - 1 H - pyrazol - 1 - yl ] ethyl } - 1 H - imidazole -4-sulfonamide is another critical aspect being evaluated. Acute toxicity studies have been conducted to assess its safety at various doses. These studies have provided valuable insights into the compound's tolerability and potential side effects, which are essential for determining its suitability for clinical development.
The role of 1-methyl-N-{2-[5-methyl -3-(pyridin -3 - yl ) - 1 H - pyrazol - 1 - yl ] ethyl } - 1 H - imidazole -4-sulfonamide in combination therapies is also being explored. The concept of using multiple compounds that target different aspects of a disease process has shown great promise in recent years. By combining this compound with other agents, researchers aim to enhance therapeutic efficacy while minimizing side effects.
The future directions for research on 1-methyl-N-{2-[5-methyl -3-(pyridin -3 - yl ) - 1 H - pyrazol - 1 - yl ] ethyl } - 1 H imidazole sulfonamide include further optimization of its chemical structure to improve its pharmacological properties. Additionally, exploring new synthetic routes that could enhance yield and reduce costs will be important for future clinical trials and commercialization efforts.
In conclusion, 1-methyl-N-{2-[5-methyl--(
2034290-10-1 (1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide) Related Products
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)




